molecular formula C17H20N8O B11532742 4-{5-methyl-4-[(1E)-1-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

4-{5-methyl-4-[(1E)-1-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11532742
M. Wt: 352.4 g/mol
InChI Key: UVGOUYRYIBQVBX-VQCWNDBCSA-N
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Description

4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with alkynes or azides under specific conditions.

    Introduction of the Oxadiazole Moiety: This can be achieved through cyclization reactions involving nitrile oxides and amidines.

    Functional Group Modifications: Various functional groups such as methyl, isopropyl, and phenyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE include other triazole and oxadiazole derivatives. These compounds share similar structural features and may exhibit comparable biological activities.

Uniqueness

The uniqueness of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N8O

Molecular Weight

352.4 g/mol

IUPAC Name

4-[5-methyl-4-[(E)-C-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C17H20N8O/c1-10(2)14-7-5-13(6-8-14)9-19-20-11(3)15-12(4)25(24-21-15)17-16(18)22-26-23-17/h5-10H,1-4H3,(H2,18,22)/b19-9+,20-11+

InChI Key

UVGOUYRYIBQVBX-VQCWNDBCSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C/C3=CC=C(C=C3)C(C)C)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NN=CC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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